(3-Bromophenoxy)acetyl chloride
Overview
Description
“(3-Bromophenoxy)acetyl chloride” is also known as “3-Bromophenyl 2-acetoxy acetate”. It is a colorless to light yellow liquid that is widely used in various fields of research and industry. The molecular formula is C8H6BrClO2 and it has an average mass of 249.489 Da .
Molecular Structure Analysis
The molecular structure of “(3-Bromophenoxy)acetyl chloride” consists of a bromophenoxy group attached to an acetyl chloride group. The molecular formula is C8H6BrClO2 and it has an average mass of 249.489 Da .Physical And Chemical Properties Analysis
“(3-Bromophenoxy)acetyl chloride” is a colorless to light yellow liquid. The molecular formula is C8H6BrClO2 and it has an average mass of 249.489 Da .Scientific Research Applications
Proteomics Research
“(3-Bromophenoxy)acetyl chloride” is a product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins in a given sample.
Synthesis of 3-(Bromoacetyl)coumarin Derivatives
“(3-Bromophenoxy)acetyl chloride” can be used in the synthesis of 3-(bromoacetyl)coumarin derivatives . These derivatives are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
Preparation of Heterocyclic Systems
This compound can be used as a starting point towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
Analytical Chemistry
“(3-Bromophenoxy)acetyl chloride” and its derivatives can be used in analytical chemistry . They can be used as reagents or markers in various chemical analyses.
Fluorescent Sensors
Derivatives of “(3-Bromophenoxy)acetyl chloride” can be used in the development of fluorescent sensors . These sensors can be used to detect different bioactive elements and various environmental pollutants .
Biological Applications
“(3-Bromophenoxy)acetyl chloride” and its derivatives have shown potential in various biological applications . For instance, they have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (3-Bromophenoxy)acetyl chloride is the benzylic position of aromatic compounds . This compound is typically used in reactions involving benzylic halides , where 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Mode of Action
(3-Bromophenoxy)acetyl chloride interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, an atom that is rich in electron density, donates a pair of electrons to form a new bond. The bromine atom in (3-Bromophenoxy)acetyl chloride acts as a leaving group, allowing the acetyl chloride moiety to form a bond with the nucleophile .
Action Environment
The action of (3-Bromophenoxy)acetyl chloride can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of nucleophiles, which can facilitate its transformation into other compounds . Additionally, it’s worth noting that the compound is harmful to public health and the environment by destroying ozone in the upper atmosphere .
properties
IUPAC Name |
2-(3-bromophenoxy)acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNSCGJICMXLIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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